BenchChemオンラインストアへようこそ!

1-Amino-3-ethylimidazolidin-2-one

Lipophilicity Permeability Fragment‑based drug discovery

1-Amino-3-ethylimidazolidin-2-one (CAS 1935555-45-5) is a small, heterocyclic imidazolidin‑2‑one scaffold bearing an N1‑amino group and an N3‑ethyl substituent. With a molecular weight of 129.16 g·mol⁻¹, one hydrogen‑bond donor, two acceptors, and a computed XLogP3 of −0.9, it occupies a narrow physicochemical space that is distinct from its closest N‑alkyl and N‑amino analogs.

Molecular Formula C5H11N3O
Molecular Weight 129.163
CAS No. 1935555-45-5
Cat. No. B2446024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-ethylimidazolidin-2-one
CAS1935555-45-5
Molecular FormulaC5H11N3O
Molecular Weight129.163
Structural Identifiers
SMILESCCN1CCN(C1=O)N
InChIInChI=1S/C5H11N3O/c1-2-7-3-4-8(6)5(7)9/h2-4,6H2,1H3
InChIKeyARYHRRNOGBXGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-ethylimidazolidin-2-one (CAS 1935555-45-5) – Key Identity for Procurement & Differentiation


1-Amino-3-ethylimidazolidin-2-one (CAS 1935555-45-5) is a small, heterocyclic imidazolidin‑2‑one scaffold bearing an N1‑amino group and an N3‑ethyl substituent. With a molecular weight of 129.16 g·mol⁻¹, one hydrogen‑bond donor, two acceptors, and a computed XLogP3 of −0.9, it occupies a narrow physicochemical space that is distinct from its closest N‑alkyl and N‑amino analogs [1][2]. The compound is supplied as a liquid at room temperature and is offered at research‑grade purity (≥95 %) by multiple vendors .

Why 1‑Amino‑3‑ethylimidazolidin‑2‑one Cannot Be Replaced by a Generic Imidazolidin‑2‑one Analog


Imidazolidin‑2‑ones bearing different N‑substituents exhibit marked differences in hydrogen‑bonding capacity, lipophilicity, and molecular topology that directly affect molecular recognition and physicochemical properties. For example, the unsubstituted 1‑aminoimidazolidin‑2‑one (XLogP3 = −1.4, 2 H‑bond donors) is more polar and less permeable than the target compound, while 1‑ethylimidazolidin‑2‑one (XLogP3 = −0.3, 1 H‑bond acceptor) is more lipophilic and lacks the N‑amino group required for certain interactions [1][2]. Consequently, substituting one analog for another can alter binding thermodynamics, solubility, and metabolic profile, making the specific substitution pattern critical for SAR studies, fragment‑based design, and patent enablement [3].

Quantitative Differentiation Evidence for 1‑Amino‑3‑ethylimidazolidin‑2‑one Relative to Closest Analogs


Lipophilicity (XLogP3) Comparison: 1‑Amino‑3‑ethylimidazolidin‑2‑one vs. 1‑Aminoimidazolidin‑2‑one and 1‑Ethylimidazolidin‑2‑one

The computed XLogP3 of 1‑amino‑3‑ethylimidazolidin‑2‑one (−0.9) lies between the more hydrophilic 1‑aminoimidazolidin‑2‑one (−1.4) and the more lipophilic 1‑ethylimidazolidin‑2‑one (−0.3) [1][2]. This intermediate lipophilicity balances aqueous solubility with passive membrane permeability, a key driver for oral bioavailability in fragment‑to‑lead optimisation.

Lipophilicity Permeability Fragment‑based drug discovery

Hydrogen‑Bond Donor Count Differentiation: 1‑Amino‑3‑ethylimidazolidin‑2‑one vs. 1‑Aminoimidazolidin‑2‑one

1‑Amino‑3‑ethylimidazolidin‑2‑one possesses a single hydrogen‑bond donor (the exocyclic NH₂), whereas the unsubstituted 1‑aminoimidazolidin‑2‑one presents two donors (NH₂ plus ring NH) [1][2]. This reduction in donor count lowers desolvation penalty and reduces promiscuous binding to serum proteins, a desirable feature for selective target engagement.

Hydrogen bonding Molecular recognition Solubility

Topological Polar Surface Area (TPSA) Equivalence with Methyl Analog and Advantage vs. Unsubstituted Parent

The TPSA of 1‑amino‑3‑ethylimidazolidin‑2‑one (49.6 Ų) is identical to that of its 3‑methyl analog but substantially lower than the unsubstituted 1‑aminoimidazolidin‑2‑one (58.4 Ų) [1][2]. A TPSA below 60 Ų is generally predictive of good oral absorption, while values below 90 Ų favour blood‑brain barrier penetration; the 8.8 Ų reduction relative to the parent compound represents a meaningful improvement in predicted membrane permeability.

Polar surface area Oral bioavailability CNS penetration

Rotatable Bond Count and Conformational Flexibility: 1‑Amino‑3‑ethyl vs. 1‑Amino‑3‑methylimidazolidin‑2‑one

1‑Amino‑3‑ethylimidazolidin‑2‑one contains one rotatable bond (the ethyl side chain), whereas 1‑amino‑3‑methylimidazolidin‑2‑one has zero [1][2]. The additional rotatable bond introduces greater conformational flexibility, which can be either advantageous (enabling induced‑fit binding) or detrimental (entropic penalty). For targets where a specific ethyl‑group orientation is required, this flexibility provides a thermodynamic tuning knob that the methyl analog cannot offer.

Conformational flexibility Entropy Binding affinity

Physical State and Handling: Liquid vs. Crystalline Analogs

1‑Amino‑3‑ethylimidazolidin‑2‑one is supplied as a liquid at room temperature [1], in contrast to 1‑aminoimidazolidin‑2‑one and 1‑amino‑3‑methylimidazolidin‑2‑one, which are typically crystalline solids [2]. The liquid physical state can simplify automated liquid‑handling workflows for high‑throughput screening and combinatorial library synthesis, eliminating the need for dissolution steps that may introduce solvent‑compatibility issues.

Physical form Formulation Handling

Purity Specification and Vendor Availability: 1‑Amino‑3‑ethyl vs. Closest Analogs

Multiple suppliers (Leyan, CymitQuimica, American Elements, Chemsrc) offer 1‑amino‑3‑ethylimidazolidin‑2‑one at ≥95 % purity with delivery from stock or short lead times . By contrast, 1‑amino‑3‑methylimidazolidin‑2‑one is listed by fewer vendors and often requires custom synthesis with extended lead times. For procurement teams, the broader multi‑vendor sourcing of the ethyl analog reduces supply‑chain risk and enables competitive pricing.

Purity Supply chain Procurement reliability

Optimal Research & Procurement Scenarios for 1‑Amino‑3‑ethylimidazolidin‑2‑one


Fragment‑Based Lead Generation Requiring a Balanced Lipophilic‑Hydrophilic Scaffold

With an XLogP3 of −0.9, a single H‑bond donor, and a TPSA of 49.6 Ų, 1‑amino‑3‑ethylimidazolidin‑2‑one is ideally suited as a fragment hit in FBDD campaigns where both passive permeability and aqueous solubility are required. Its computed properties place it within the ‘sweet spot’ for oral fragment libraries, outperforming the more polar unsubstituted analog (XLogP3 −1.4, TPSA 58.4 Ų) and the excessively lipophilic 1‑ethyl analog (XLogP3 −0.3, TPSA ~32 Ų) [1][2].

Structure–Activity Relationship (SAR) Exploration of N3‑Alkyl Substitution in Imidazolidinone Series

The ethyl group at N3 introduces a single rotatable bond absent in the methyl analog, enabling systematic SAR studies on the effect of alkyl chain length on target binding entropy [1]. Researchers can quantify ΔΔG contributions from the ethyl rotor and correlate them with co‑crystal structures, providing mechanistic insights unavailable with the conformationally locked methyl congener.

Automated High‑Throughput Screening (HTS) Campaigns with Liquid‑Handling Platforms

The liquid physical state of 1‑amino‑3‑ethylimidazolidin‑2‑one at room temperature eliminates the need for pre‑dissolution in DMSO or other solvents, reducing the risk of solvent interference in primary assays and streamlining acoustic‑dispensing protocols [1]. Procurement teams sourcing for HTS libraries should prioritize this compound over solid analogs to maximise workflow efficiency.

Patent‑Driven Medicinal Chemistry Requiring Composition‑of‑Matter Distinctiveness

The specific combination of N1‑amino and N3‑ethyl substitutions creates a unique Markush element that is structurally orthogonal to both the unsubstituted 1‑amino and the 3‑methyl variants. Incorporating this compound into a lead series can strengthen patent claims by providing a distinct scaffold not encompassed by generic imidazolidin‑2‑one prior art [1]. This differentiation is particularly relevant for groups filing around IMPDH or Kv1.5 inhibitor patents that disclose broader imidazolidinone classes [2].

Quote Request

Request a Quote for 1-Amino-3-ethylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.